molecular formula C18H15N3OS3 B12146516 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione

4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione

Cat. No.: B12146516
M. Wt: 385.5 g/mol
InChI Key: IXAFZVCAXLFYIT-UHFFFAOYSA-N
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Description

4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzothiazole with 4-ethoxybenzaldehyde in the presence of a base to form an intermediate Schiff base. This intermediate is then cyclized with a thioamide under acidic conditions to yield the final thiazole derivative.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: The amino and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.

Biology

In biological research, this compound has potential applications as a probe for studying enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool for biochemical assays.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. They may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making them candidates for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s thiazole and benzothiazole moieties can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-(1,3-benzothiazol-2-yl)-3-phenyl-1,3-thiazole-2(3H)-thione: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-methoxyphenyl)-1,3-thiazole-2(3H)-thione: Contains a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

Uniqueness

The presence of the ethoxy group in 4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2(3H)-thione distinguishes it from similar compounds. This functional group can influence the compound’s solubility, reactivity, and interactions with biological targets, making it unique in its class.

Properties

Molecular Formula

C18H15N3OS3

Molecular Weight

385.5 g/mol

IUPAC Name

4-amino-5-(1,3-benzothiazol-2-yl)-3-(4-ethoxyphenyl)-1,3-thiazole-2-thione

InChI

InChI=1S/C18H15N3OS3/c1-2-22-12-9-7-11(8-10-12)21-16(19)15(25-18(21)23)17-20-13-5-3-4-6-14(13)24-17/h3-10H,2,19H2,1H3

InChI Key

IXAFZVCAXLFYIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4S3)N

Origin of Product

United States

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